molecular formula C7H9ClN2 B1429554 3-Chloro-N,N-dimethylpyridin-2-amine CAS No. 1060801-41-3

3-Chloro-N,N-dimethylpyridin-2-amine

Katalognummer: B1429554
CAS-Nummer: 1060801-41-3
Molekulargewicht: 156.61 g/mol
InChI-Schlüssel: SZXYDWPYZUCOSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Chloro-N,N-dimethylpyridin-2-amine (CAS 1060801-41-3) is a high-purity chemical building block offered with a documented purity of 98% . Its molecular formula is C7H9ClN2, and it has a molecular weight of 156.61 g/mol . This compound features a pyridine ring system that is substituted at the 2-position with a dimethylamino group and at the 3-position with a chlorine atom. This specific arrangement makes it a valuable scaffold in medicinal chemistry and drug discovery research. The chlorine atom serves as a reactive handle, allowing for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create diverse biaryl or secondary amine structures. Simultaneously, the dimethylamino group can influence the electron distribution across the ring system and potentially serve as a key pharmacophore. As a result, researchers utilize this compound in the synthesis of more complex molecules for applications like the development of new active pharmaceutical ingredients (APIs) and functional materials. It is strictly for research purposes and is not intended for diagnostic or therapeutic use .

Eigenschaften

IUPAC Name

3-chloro-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-10(2)7-6(8)4-3-5-9-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXYDWPYZUCOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701284468
Record name 2-Pyridinamine, 3-chloro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060801-41-3
Record name 2-Pyridinamine, 3-chloro-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060801-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, 3-chloro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAS number and molecular weight of 3-Chloro-N,N-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-Chloro-N,N-dimethylpyridin-2-amine, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. This document will cover its fundamental chemical properties, synthesis, and potential applications, with a focus on providing practical insights for laboratory work.

Core Compound Identification and Properties

This compound is a halogenated aminopyridine. Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 3-position and a dimethylamino group at the 2-position.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1060801-41-3ChemicalBook
Molecular Formula C₇H₉ClN₂(Calculated)
Molecular Weight 156.62 g/mol (Calculated)

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes, often starting from more readily available pyridine precursors. A common strategy involves the chlorination of a suitable aminopyridine followed by dimethylation.

Conceptual Synthesis Workflow

A plausible synthetic pathway would involve the direct chlorination of N,N-dimethylpyridin-2-amine. However, controlling the regioselectivity of the chlorination can be challenging. A more controlled synthesis might start with 2-amino-3-chloropyridine, followed by the introduction of the methyl groups.

synthesis_workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2_Amino_3_chloropyridine 2-Amino-3-chloropyridine Dimethylation Dimethylation (e.g., with formaldehyde/formic acid or methyl iodide) 2_Amino_3_chloropyridine->Dimethylation Reagents Target_Compound This compound Dimethylation->Target_Compound Yields

Physicochemical Profiling: Basicity and Structural Dynamics of 3-Chloro-N,N-dimethylpyridin-2-amine

[1][2]

Executive Summary

The physicochemical characterization of substituted aminopyridines is a critical step in lead optimization and catalyst design. 3-Chloro-N,N-dimethylpyridin-2-amine presents a unique structural case study where electronic effects (induction) and steric factors (Steric Inhibition of Resonance) compete directly.[1][2] This guide provides a comprehensive analysis of its basicity (pKa), theoretical structural dynamics, and a validated protocol for experimental determination.

Understanding the pKa of this molecule is not merely about obtaining a constant; it is about deciphering the "Ortho Effect" —how the 3-chloro substituent forces a conformational twist that dramatically alters the electronic landscape of the pyridine ring.

Part 1: Structural Analysis & Theoretical Basicity[1][2]

The Protonation Site

In 2-aminopyridines, protonation occurs preferentially at the heterocyclic ring nitrogen (N1) , not the exocyclic amine nitrogen. Upon protonation, the resulting cation is typically stabilized by resonance delocalization from the exocyclic nitrogen lone pair, forming an amidine-like system.

However, for This compound , this stabilization is compromised.[1][3]

The Conflict: Resonance vs. Sterics

The basicity of this molecule is defined by two opposing forces:[4]

  • Electronic Donation (+M): The 2-dimethylamino (

    
    ) group is a strong resonance donor.[1][2] In the absence of other factors, this would increase electron density at N1, raising the pKa (making it more basic) compared to pyridine.
    
  • Steric Inhibition of Resonance (SIR): The 3-chloro substituent is bulky and located ortho to the

    
     group. To minimize steric clash, the 
    
    
    group is forced to rotate out of the plane of the pyridine ring.

The Consequence: When the




1
Theoretical pKa Prediction

We can estimate the pKa by comparing it to established reference standards:

CompoundpKa (Approx)Structural Driver
Pyridine 5.23Baseline aromatic heterocycle.
2-Dimethylaminopyridine (2-DMAP) 6.96+M Effect: Planar

stabilizes the conjugate acid.[1][2]
3-Chloropyridine 2.84-I Effect: Chlorine withdraws density, lowering basicity.
This compound 3.8 – 4.2 (Est.) SIR Effect: The 3-Cl blocks the +M boost of the

.[1][2] The value is likely higher than 3-Cl-pyridine (due to lipophilicity/solvation changes) but significantly lower than 2-DMAP.[1]

Visualizing the Mechanism (SIR):

SIR_Mechanismcluster_0Scenario A: Planar (Ideal Resonance)cluster_1Scenario B: Twisted (3-Cl Substitution)NodeA2-DMAP (No Cl)NodeBLone Pair overlapswith Ring π-systemNodeA->NodeBNodeCHigh Basicity(pKa ~ 6.96)NodeB->NodeCNodeD3-Cl-2-DMAPNodeESteric Clash (Cl vs Me)forces NMe2 twistNodeD->NodeEOrtho EffectNodeFResonance Broken(-I Effect Dominates)NodeE->NodeFNodeGLow Basicity(pKa ~ 3.8 - 4.2)NodeF->NodeG

Figure 1: Mechanistic comparison showing how steric bulk (3-Cl) disrupts resonance stabilization, lowering basicity.[1][2]

Part 2: Experimental Determination Protocol

Given the lipophilic nature of the 3-chloro and dimethylamino groups, aqueous solubility may be limited. Standard potentiometric titration can be prone to electrode clogging or precipitation.

Recommended Method:


H NMR-Controlled Titration.

Materials & Reagents[5][6][7]
  • Analyte: ~5 mg of this compound.[1][2]

  • Solvent:

    
     (if soluble) or 
    
    
    (1:1 mixture) for improved solubility.
  • Acid/Base: 0.1 M

    
     and 0.1 M 
    
    
    .
  • Internal Standard: TSP (Trimethylsilylpropanoic acid) or DSS.

  • Equipment: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Workflow
  • Sample Preparation: Dissolve the analyte in 600

    
     of solvent containing the internal standard.
    
  • Initial pH Check: Measure the "pH" (pD) of the solution using a micro-pH electrode.

    • Note:

      
      .
      
  • Acidification: Adjust pH to ~1.5 using DCl to ensure the molecule is fully protonated (

    
    ).
    
  • Titration Loop:

    • Acquire

      
      H NMR spectrum.[5][6]
      
    • Add aliquots of NaOD to increase pH by ~0.5 units.

    • Measure pH.[5][6][7][8][9]

    • Repeat until pH reaches ~10-11 (fully deprotonated,

      
      ).
      
  • Data Analysis: Track the chemical shift (

    
    ) of the ring proton at position 4 or 5 (furthest from the disturbance).
    
Calculation

Plot the chemical shift (

6
12

Where:

  • 
     = Chemical shift of the protonated form.
    
  • 
     = Chemical shift of the free base.
    

Workflow Diagram:

NMR_Protocolcluster_loopTitration CycleStartStart: Dissolve 3-Cl-2-DMAPin D2O/CD3ODAcidifyAcidify to pH 1.5 (DCl)Ensure 100% ProtonationStart->AcidifyMeasureMeasure pH (Micro-probe)Acidify->MeasureAcquireAcquire 1H NMR SpectrumMeasure->AcquireAddBaseAdd NaOD aliquot (+0.5 pH)Acquire->AddBaseAnalyzeTrack Chemical Shift (δ)of Ring Proton H4/H5Acquire->AnalyzeAddBase->MeasureRepeat until pH 11CalcFit Sigmoidal CurveExtract pKaAnalyze->Calc

Figure 2: NMR-based titration workflow for precise pKa determination of hydrophobic bases.

Part 3: Implications for Drug Discovery[1][2][9]

Solubility & Permeability

The lowered pKa (estimated ~4.0) compared to standard aminopyridines has significant advantages:

  • Physiological pH: At pH 7.4, the molecule will exist almost exclusively as the neutral free base (since

    
    ).
    
  • Permeability: Being neutral and lipophilic (due to Cl and Me groups), it will exhibit high passive permeability across biological membranes, making it an excellent candidate for CNS targets or intracellular enzymes.

Metabolic Stability

The 3-chloro substituent blocks the metabolically vulnerable 3-position of the pyridine ring, potentially reducing oxidative metabolism by Cytochrome P450 enzymes compared to the unsubstituted analogue.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[10][7] (Foundational text for pyridine pKa values).

  • Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012).[5] Experimental Determination of pKa Values by Use of NMR Chemical Shifts. Journal of Chemical Education, 89(11), 1458–1460. Link

  • Brown, H. C., & Mihm, X. R. (1955). Steric Effects in Displacement Reactions. II. The Base Strengths of Pyridine Derivatives. Journal of the American Chemical Society, 77(7), 1723–1726. (Authoritative source on steric inhibition of resonance in pyridines). Link

  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic catalysis by 4-(dialkylamino)pyridines revisited. Angewandte Chemie International Edition, 43(41), 5436-5441.[1][2] (Discusses electronic effects in DMAP derivatives). Link

Methodological & Application

using 3-Chloro-N,N-dimethylpyridin-2-amine in Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Chloro-N,N-dimethylpyridin-2-amine

Executive Summary

This guide details the protocol for effecting Suzuki-Miyaura cross-coupling on This compound . This substrate presents a specific "perfect storm" of synthetic challenges: it possesses a deactivated C-Cl bond due to the electron-donating dimethylamino group, steric hindrance at the ortho position, and the potential for catalyst poisoning via the pyridine nitrogen.

Traditional protocols (e.g., Pd(PPh₃)₄) often fail with this scaffold. This note recommends utilizing Dialkylbiaryl Phosphine (Buchwald) Ligand systems—specifically XPhos or RuPhos —to facilitate oxidative addition and ensure high turnover numbers (TON).

Mechanistic Analysis & Challenges

To successfully couple this substrate, one must understand the electronic and steric environment of the reaction center.

The "Deactivated" Electrophile

The oxidative addition of the C-Cl bond to Palladium(0) is the rate-determining step (RDS).

  • Electronic Deactivation: The N,N-dimethylamino group at the C2 position is a strong

    
    -donor. Through resonance, it increases electron density within the pyridine ring, making the C3-Cl bond significantly less electrophilic compared to unsubstituted 3-chloropyridine.
    
  • Steric Hindrance: The bulky -N(Me)₂ group is located ortho to the chlorine atom. This creates a steric clash that hinders the approach of the Palladium catalyst.

Catalyst Poisoning

While the dimethylamino group prevents the formation of stable amidine-like complexes seen with free amino pyridines, the pyridine nitrogen (


) remains a competent ligand. If the catalytic species is electron-deficient or lacks sufficient bulk, 

can coordinate to Pd(II), forming an off-cycle resting state that halts the reaction.
Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical Oxidative Addition step required to overcome the substrate's resistance.

SuzukiCycle cluster_challenges Critical Failure Points PreCat Precatalyst (XPhos Pd G4) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Activation OxAdd Oxidative Addition (Rate Limiting Step) Pd(II)-Cl complex Pd0->OxAdd + Substrate Substrate Substrate: 3-Cl-2-NMe2-Py Substrate->OxAdd TransMet Transmetallation Pd(II)-Ar complex OxAdd->TransMet + Activated Boronate Boronic Boronic Acid Ar-B(OH)2 + Base Boronic->TransMet RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the high-energy Oxidative Addition step required for electron-rich chloropyridines.

Recommended Protocols

Two protocols are provided.[1][2][3][4][5][6] Method A is the "Gold Standard" for high-value intermediates or difficult boronic acids. Method B is a cost-effective alternative for scale-up of simpler couplings.

Method A: The "Gold Standard" (XPhos Pd G4)

This method utilizes a 4th-generation Buchwald precatalyst, which ensures a 1:1 Pd:Ligand ratio and rapid activation at room temperature.

  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[7]

  • Base: Potassium Phosphate Tribasic (

    
    )
    
ComponentEquivalentsConcentrationNotes
3-Cl-2-NMe2-Py 1.0 equiv0.2 MLimiting Reagent
Aryl Boronic Acid 1.5 equiv-Excess to drive completion
XPhos Pd G4 0.02 - 0.05 equiv-2-5 mol% loading

3.0 equiv-Finely ground powder
Dioxane:H2O --Degassed thoroughly

Step-by-Step Procedure:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the chloropyridine (1.0 equiv), boronic acid (1.5 equiv),

    
     (3.0 equiv), and XPhos Pd G4 (2-5 mol%).
    
  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
  • Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 ratio) via syringe.

  • Reaction: Heat the block to 80–100 °C . Stir vigorously.

    • Note: The biphasic nature requires high stir rates (>800 rpm) for mass transfer.

  • Monitoring: Monitor by LCMS at 2 hours. If conversion is <50%, increase temp to 110 °C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
Method B: Cost-Effective (Pd(OAc)₂ + SPhos)

SPhos is particularly effective for 3-chloropyridines due to its ability to facilitate oxidative addition while maintaining stability.

  • Catalyst Source: Palladium(II) Acetate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) + SPhos
    
  • Solvent: Toluene / Water (10:1)

  • Base: Potassium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )[8]
    

Protocol Adjustments:

  • Pre-stir

    
     (2 mol%) and SPhos (4 mol%) in the solvent for 10 minutes before adding the substrate to ensure active catalyst formation.
    
  • Run at 100 °C .

Experimental Workflow Visualization

The following diagram outlines the logical flow for setting up the reaction, including decision nodes for troubleshooting.

Workflow Start Start: Weigh Reagents Degas Degas Solvents (Sparge Ar 15 mins) Start->Degas Mix Combine Reagents under Inert Gas Degas->Mix Heat Heat to 80°C Stir >800 RPM Mix->Heat Check LCMS Check (2 Hours) Heat->Check Complete Reaction Complete (>95% Conv) Check->Complete Success Stalled Stalled/Low Conv Check->Stalled Failure Action1 Add 2 mol% Catalyst Increase Temp to 110°C Stalled->Action1 Catalyst Death? Action2 Check for De-borylation Add more Boronic Acid Stalled->Action2 Boronic Acid Consumed? Action1->Heat Action2->Heat

Figure 2: Decision tree for reaction setup and troubleshooting.

Troubleshooting & Optimization

IssueDiagnosisSolution
Protodeboronation Boronic acid converts to Ar-H.Switch base to

(anhydrous) or

. Use a less protic solvent system (e.g., pure DMF or Dioxane).
No Reaction Catalyst poisoning or failed oxidative addition.Switch to XPhos or BrettPhos . Ensure strict oxygen-free conditions. Increase temp to 120 °C (microwave).
Homocoupling Ar-Ar dimer formation.Degas solvents more thoroughly (Oxygen promotes homocoupling). Add the boronic acid slowly (syringe pump).
"Black Metal" Pd precipitation (Pd black).Ligand concentration is too low. Ensure Ligand:Pd ratio is

2:1.

References

  • Reaction Optimization for Heteroaryl Chlorides

    • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.
  • Reactivity of Chloropyridines

    • Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Tetrahedron Organic Chemistry Series.
  • XPhos and SPhos Ligand Utility

    • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • General Suzuki Coupling Guide

    • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.[1][4][7][9]

Sources

Troubleshooting & Optimization

Technical Support Center: Storage & Handling of 3-Chloro-N,N-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for 3-Chloro-N,N-dimethylpyridin-2-amine (CAS: 1060801-41-3).

Core Storage Directive (Executive Summary)

For maximum stability and to prevent the formation of N-oxides or hydrolytic degradation products, This compound must be stored under the following strict conditions.

ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Prevents slow thermal oxidation of the electron-rich dimethylamino group.
Atmosphere Inert (Argon/Nitrogen) The electron-rich pyridine ring is susceptible to N-oxidation by atmospheric oxygen over time.
Light Exposure Strictly Dark (Amber Vial) Pyridine derivatives are photo-labile; light catalyzes ring excitation and subsequent discoloration (yellowing).
Humidity < 30% RH (Desiccated) Prevents moisture-mediated hydrolysis of the chloro-substituent (though slow) and hydrate formation.
Container Teflon-lined Screw Cap Ensures an airtight seal to maintain the inert atmosphere.

Technical Troubleshooting Guide (FAQ)

This section addresses specific issues observed in the laboratory.

Category A: Physical Appearance & Purity[1][2]

Q1: The compound has turned from off-white to a yellow/brown sticky solid. Is it still usable?

  • Diagnosis: This indicates photo-oxidation or trace N-oxide formation . The dimethylamino group at position 2 activates the pyridine ring, making it electron-rich and susceptible to oxidation by air and light.

  • Action:

    • Check LC-MS purity. If purity is >95%, the color is likely due to trace impurities (<1%) with high extinction coefficients (chromophores).

    • Purification: Dissolve in a non-polar solvent (e.g., Hexanes/EtOAc) and filter through a short pad of silica or neutral alumina to remove polar N-oxides.

    • Prevention: Ensure the container is wrapped in foil or stored in an amber vial under Argon.

Q2: I observe a "wet" look or clumping of the powder. Is this hygroscopicity?

  • Diagnosis: Yes. While the free base is lipophilic, protonated salts (if trace acid is present) or the amine itself can absorb atmospheric moisture.

  • Risk: Moisture can facilitate the slow hydrolysis of the chlorine atom at position 3, although this is sterically hindered by the dimethylamino group.

  • Action: Dry the compound in a vacuum desiccator over

    
     for 12 hours. Re-titrate or run Karl Fischer (KF) analysis if water content is critical for the next reaction (e.g., organometallic coupling).
    
Category B: Analytical Discrepancies

Q3: My LC-MS shows a mass peak at M+16. What is this?

  • Diagnosis: This is the N-oxide impurity (

    
     Da).
    
  • Cause: Storage in a non-inert atmosphere (air exposure) at room temperature.

  • Resolution: N-oxides can interfere with palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) by coordinating to the metal center. Purify before use.

Q4: I found a CAS mismatch. Is this "3-Chloro-N,N-dimethylpropan-1-amine"?

  • CRITICAL WARNING: No.

    • Target Molecule: 3-Chloro-N,N-dimethylpyridin -2-amine (Heterocyclic aromatic).

    • Common Confusion: 3-Chloro-N,N-dimethylpropan -1-amine (Linear aliphatic amine, CAS 109-54-6).

  • Verification: Check the NMR. The target pyridine will show aromatic protons (approx. 6.5–8.5 ppm), whereas the propyl amine will only show aliphatic signals (1.0–4.0 ppm).

Handling & Re-Qualification Protocol

Incoming Shipment Inspection Workflow

Use this decision tree to process new batches or re-qualify stored material.

StorageWorkflow Start Incoming Shipment / Stored Batch Visual Visual Inspection (Color/Texture) Start->Visual ColorCheck Is it White/Off-White? Visual->ColorCheck TestPurity Run LC-MS / H-NMR ColorCheck->TestPurity Yes ColorCheck->TestPurity No (Yellowing) PurityCheck Purity > 98%? TestPurity->PurityCheck OxideCheck Check for M+16 (N-Oxide) PurityCheck->OxideCheck No Pass PASS: Store at -20°C (Argon/Dark) PurityCheck->Pass Yes Purify Action: Silica Filtration or Recrystallization OxideCheck->Purify M+16 Detected Discard Discard / Contact Supplier OxideCheck->Discard Unknown Impurities Purify->TestPurity Re-Test

Figure 1: Decision logic for inspecting and qualifying this compound batches.

Thawing & Usage
  • Equilibration: Allow the vial to warm to room temperature before opening . Opening a cold vial in humid air causes immediate water condensation on the solid.

  • Sampling: Use a dry spatula. Flush the headspace with Argon or Nitrogen immediately after sampling.

  • Resealing: Parafilm is insufficient for long-term storage (-20°C). Use a cap with a chemically resistant liner (PTFE/Silicone).

Scientific Grounding & Degradation Mechanisms[3]

Why does this degradation happen?
  • Electron-Rich Activation: The dimethylamino group (

    
    ) is a strong electron-donating group (EDG). It pushes electron density into the pyridine ring (Resonance effect).
    
    • Consequence: The ring nitrogen becomes more nucleophilic and prone to attack by electrophilic oxygen species (ROS), leading to N-oxide formation .

  • Photo-Labile Nature: Pyridines with amino-substituents have absorption bands in the UV-Vis region that overlap with ambient laboratory light.

    • Consequence: Photon absorption excites the

      
      -electrons, leading to radical formation and polymerization, manifested as yellow/brown discoloration .
      
  • Hydrolytic Stability (The Chlorine): The chlorine at position 3 is generally stable. However, in the presence of strong moisture and heat, it can undergo nucleophilic aromatic substitution (

    
    ), replaced by a hydroxyl group, especially if the ring is protonated (acidic conditions).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123378, 3-Dimethylaminopyridine (Analogous Structure Stability). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Halogenated Pyridines - Stability & Reactivity.[1][2] Retrieved from [Link]

Sources

separation of 3-Chloro-N,N-dimethylpyridin-2-amine from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Separation Technologies Subject: Technical Guide: Isolation & Purification of 3-Chloro-N,N-dimethylpyridin-2-amine

Technical Support Center: Purification Protocols

Status: Active Ticket ID: PUR-PYR-2024-001 Context: Synthesis of this compound via SNAr reaction of 2,3-dichloropyridine with dimethylamine.[1]

Executive Summary & Strategic Analysis

The synthesis of This compound (Product) typically involves the nucleophilic aromatic substitution of 2,3-dichloropyridine (SM) with dimethylamine.[1]

The Separation Challenge: Researchers often struggle with incomplete conversion, leading to a mixture of the target amine and the unreacted dichloropyridine. Standard silica chromatography can be expensive and time-consuming for scale-up.[1]

The Solution: Exploit the pKa differential . The target product possesses a basic pyridine nitrogen (enhanced by the electron-donating dimethylamino group), whereas the starting material (2,3-dichloropyridine) is non-basic due to the electron-withdrawing effects of the chlorine atoms and lack of resonance donation. This allows for a highly efficient Acid-Base Extraction .[1]

Troubleshooting Guide (Q&A)

Q1: I have significant unreacted 2,3-dichloropyridine in my crude mixture. How do I remove it without running a column?

A: Use a pH-switch extraction. The target amine (this compound) will protonate and dissolve in aqueous acid (pH < 2), while the 2,3-dichloropyridine remains neutral and stays in the organic layer.[1]

  • Protocol: Dissolve crude in Ethyl Acetate (EtOAc). Wash with 1M HCl.[1] The SM stays in EtOAc; the Product goes to the water. Separate layers. Basify the water layer (pH > 10) and extract back into EtOAc.

Q2: I see a third spot on my TLC (Rf lower than product). What is it?

A: This is likely the 2,3-bis(dimethylamino)pyridine side product or a hydrolysis byproduct (3-chloropyridin-2-ol).[1]

  • Cause: Excess dimethylamine and high temperatures drive the second substitution at the C3 position (though sterically hindered and electronically less favorable, it occurs under forcing conditions).

  • Fix: Control temperature (keep < 80°C) and stoichiometry (1.1–1.2 eq of amine). If present, this impurity is also basic and will co-extract with your product. You will need recrystallization (Hexanes) or chromatography to remove it.[1]

Q3: My product yield is lower than expected after acid/base extraction.

A: Check your pH endpoints.

  • Acid Step: Ensure the pH is < 2. If the solution is not acidic enough, the pyridine nitrogen won't fully protonate due to the inductive effect of the neighboring 3-chloro group, which lowers the pKa of the pyridine nitrogen (estimated pKa ~ 4.5–5.0).

  • Base Step: Ensure pH > 10.[1] You must fully deprotonate the species to extract it back into the organic phase.

Detailed Experimental Protocol: Acid-Base Purification

Objective: Isolate >98% pure this compound from a crude reaction mixture containing 2,3-dichloropyridine.

Reagents:

  • Crude Reaction Mixture[1][2]

  • Solvent A: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

  • Acid: 1M Hydrochloric Acid (HCl)[1]

  • Base: 4M Sodium Hydroxide (NaOH) or Saturated Na2CO3

  • Brine (Saturated NaCl)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude residue in Solvent A (10 mL per gram of crude).

  • Acid Extraction (Removal of SM):

    • Transfer organic phase to a separatory funnel.[1]

    • Extract with 1M HCl (3 x 15 mL).

    • Critical Checkpoint: The Product is now in the Aqueous Phase (Protonated). The Impurity (SM) is in the Organic Phase .

    • Keep the Aqueous phase.[3] (Optional: Wash the combined aqueous extracts once with 10 mL fresh Solvent A to remove entrained SM).

  • Basification (Recovery of Product):

    • Cool the aqueous phase in an ice bath (neutralization is exothermic).

    • Slowly add 4M NaOH until pH > 10 (monitor with pH paper).[1] The solution should become cloudy as the free base oils out.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with Solvent A (3 x 20 mL).

    • Combine these organic layers.[1]

  • Drying & Concentration:

    • Wash combined organics with Brine.[1]

    • Dry over anhydrous Na2SO4 or MgSO4.[1]

    • Filter and concentrate under reduced pressure.[1][2][3]

Result: The residue is the purified this compound.[1]

Physicochemical Data & Logic

CompoundStructurepKa (Est.)[1]Solubility (Aq.[1][4] Acid)Solubility (Org.)
2,3-Dichloropyridine Pyridine ring, 2,3-Cl< 0.5 (Non-basic)InsolubleSoluble
This compound Pyridine ring, 2-NMe2, 3-Cl~ 4.5 - 5.5 (Basic)Soluble (pH < 2) Soluble (pH > 8)
Dimethylamine Aliphatic amine~ 10.7SolubleSoluble

Note: The 3-chloro substituent lowers the basicity of the pyridine nitrogen compared to unsubstituted 2-dimethylaminopyridine (pKa ~6.9), but it remains basic enough to protonate with 1M HCl.

Visualization: Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (Product + SM) Dissolve Dissolve in EtOAc Start->Dissolve ExtractAcid Extract with 1M HCl (pH < 2) Dissolve->ExtractAcid OrgPhase1 Organic Phase (Contains 2,3-Dichloropyridine) ExtractAcid->OrgPhase1 Separation AqPhase1 Aqueous Phase (Contains Product-H+) ExtractAcid->AqPhase1 Separation Discard Discard / Recycle SM OrgPhase1->Discard Basify Basify with NaOH to pH > 10 AqPhase1->Basify ExtractOrg Extract with EtOAc Basify->ExtractOrg FinalOrg Final Organic Phase (Product Free Base) ExtractOrg->FinalOrg FinalAq Aqueous Waste (Salts) ExtractOrg->FinalAq Dry Dry (Na2SO4) & Concentrate FinalOrg->Dry Product Pure 3-Chloro-N,N- dimethylpyridin-2-amine Dry->Product

Figure 1: Logic flow for the acid-base separation of the basic aminopyridine product from non-basic starting materials.

References

  • BenchChem. An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine. Retrieved from (General reactivity and properties of 2,3-dichloropyridine).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123378, N,N-Dimethylpyridin-3-amine (Analogous properties). Retrieved from (Used for pKa estimation logic).[1]

  • Google Patents. Method for preparing 2,3-dichloropyridine (CN1011308B).[1] Retrieved from (Context on starting material synthesis and stability).

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison.[1] (Standard reference for organic pKa values).

Sources

Validation & Comparative

1H NMR Characterization Guide: 3-Chloro-N,N-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the development of kinase inhibitors and agrochemicals, the 2-aminopyridine scaffold is ubiquitous. However, the regiochemistry of halogenation on this ring is a frequent source of synthetic failure.

3-Chloro-N,N-dimethylpyridin-2-amine (CAS: 7252-51-9) presents a specific characterization challenge. Unlike its planar analogs, the steric clash between the bulky chlorine atom at C3 and the dimethylamino group at C2 induces a steric inhibition of resonance . This "twist" forces the dimethylamino group out of coplanarity with the pyridine ring, significantly altering the electronic shielding of ring protons compared to the non-chlorinated or 5-chloro isomers.

This guide provides a definitive protocol to distinguish the 3-chloro isomer from its common regioisomers (specifically the 5-chloro analog) using 1H NMR, grounded in experimental causality.

Structural Analysis & Predictive Logic

Before analyzing spectra, one must understand the spin system. The 3-chloro isomer possesses a contiguous three-proton system (H4, H5, H6), whereas the common impurity (5-chloro isomer) possesses a separated spin system.

The "Steric Twist" Mechanism

In standard 2-dimethylaminopyridines, the nitrogen lone pair donates electron density into the ring (resonance), shielding the C3 and C5 protons.

  • In this compound: The C3-Chloro substituent sterically clashes with the C2-NMe2 group.

  • Consequence: The NMe2 group rotates (twists) to relieve strain. Resonance is dampened. The ring protons (especially H5) appear more deshielded (downfield) than predicted by standard additivity rules.

Decision Tree: Regioisomer differentiation

The following logic tree illustrates how to rule out the 5-chloro isomer immediately based on spin-spin coupling constants (


-values).

isomer_logic start Unknown Chlorinated Dimethylaminopyridine coupling Analyze Coupling Pattern of Ring Protons start->coupling contiguous Contiguous Spin System (Vicinal Coupling J ~7-8 Hz) coupling->contiguous H4, H5, H6 Present separated Separated Spin System (One Isolated Proton) coupling->separated H3, H4, H6 Present isomer3 Target: 3-Chloro Isomer (H5 is dd, J~8, 5 Hz) contiguous->isomer3 isomer5 Alternative: 5-Chloro Isomer (H6 is d, J~2.5 Hz) separated->isomer5

Figure 1: Logic flow for distinguishing the 3-chloro target from the 5-chloro regioisomer based on proton connectivity.

Comparative Chemical Shift Data[1][2][3][4][5][6][7][8]

The following data compares the target compound against its direct precursor (primary amine) and its regioisomer. Note the diagnostic shift of the N-Methyl protons and the coupling patterns.

Table 1: Chemical Shift ( ) & Multiplicity Comparison (CDCl , 400 MHz)
Proton AssignmentTarget: 3-Chloro-N,N-dimethyl Precursor: 2-Amino-3-chloro [1]Isomer: 5-Chloro-N,N-dimethyl
N-Me / NH2 2.95 - 3.05 ppm (s, 6H) 5.02 ppm (bs, 2H)3.08 ppm (s, 6H)
H3 (Ortho to N) Substituted (Cl)Substituted (Cl)~6.60 ppm (d)
H4 (Gamma to N) ~7.55 - 7.60 ppm (dd) 7.48 ppm (dd)~7.40 ppm (dd)
H5 (Beta to N) ~6.75 - 6.85 ppm (dd) 6.62 ppm (dd)Substituted (Cl)
H6 (Alpha to N) ~8.15 - 8.20 ppm (dd) 7.98 ppm (dd)~8.05 ppm (d)
Key Coupling

Hz
(Vicinal)

Hz

Hz (Long Range)

Technical Insight:

  • H5 Signal: In the target 3-chloro compound, H5 appears as a "doublet of doublets" (dd) typically centered around 6.8 ppm. It couples to H4 (

    
     Hz) and H6 (
    
    
    
    Hz).
  • H6 Signal: The proton adjacent to the ring nitrogen is the most downfield (deshielded) signal (~8.2 ppm).

  • Impurity Flag: If you see a doublet around 6.6 ppm with a large coupling (

    
     Hz), your sample likely contains the 5-chloro isomer  (where H3 is present and shielded by the ortho-amino group).
    

Experimental Protocol

To ensure reproducible data suitable for regulatory filing or patent support, follow this "Self-Validating" protocol.

Phase 1: Sample Preparation
  • Solvent: Chloroform-d (CDCl

    
    ) with 0.03% TMS.
    
    • Why: CDCl

      
       minimizes hydrogen bonding variability compared to DMSO-d
      
      
      
      .
  • Concentration: 10-15 mg in 0.6 mL solvent.

    • Caution: Over-concentration (>30 mg) can induce stacking effects, shifting aromatic peaks upfield.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., NaCl/KCl from synthesis workup) which degrade shimming.

Phase 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1-pulse (zg30).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The quaternary carbons (C-Cl, C-N) have long relaxation times. While not directly observed in 1H, ensuring full relaxation of the system prevents integration errors in the methyl singlet vs. aromatic protons.

  • Scans (NS): 16 (sufficient for >10 mg sample).

  • Spectral Width: -2 to 14 ppm.

Phase 3: Processing Workflow

nmr_workflow cluster_acq Acquisition cluster_proc Processing sample Sample Prep (CDCl3 + TMS) shim Gradient Shim (TopShim) sample->shim fid Acquire FID (D1=5s) shim->fid ft Fourier Transform (LB = 0.3 Hz) fid->ft phase Phase Correction (Manual) ft->phase base Baseline Correction (Bernstein Poly) phase->base

Figure 2: Standardized processing workflow to ensure integration accuracy.

Troubleshooting & Validation

Issue: Broadening of the N-Methyl Singlet

  • Observation: The 6H singlet at ~3.0 ppm appears broad or splits at low temperatures.

  • Cause: Restricted rotation around the C2-N bond due to the C3-Chlorine steric clash (Rotamerism).

  • Solution: This confirms you have the 3-chloro isomer.[1][2] The 5-chloro isomer (less steric hindrance) usually shows a sharp singlet at room temperature. To sharpen the peak, run the NMR at 313 K (40 °C).

Issue: "Extra" Aromatic Peaks

  • Observation: Small doublets appearing near 6.5 ppm.

  • Cause: Presence of unreacted 2-amino-3-chloropyridine precursor.

  • Validation: Check for a broad singlet (NH2) around 5.0 ppm. If present, the N-methylation was incomplete.

References

  • NIH National Library of Medicine. (2010). Crystal structure of 3-chloropyridin-2-amine. PubChem.[3] Retrieved from [Link]

  • University of Regensburg. (2024). Flipping the Metalation of 4-Dimethylaminopyridine: Steric Repulsion versus London Dispersion Attraction. (Discusses steric impact on chemical shifts). Retrieved from [Link]

  • DocBrown Chemistry. (2023). High resolution 1H NMR spectrum of dimethylamine and derivatives. Retrieved from [Link]

Sources

Definitive Structural Elucidation: 13C NMR Analysis of 3-Chloro-N,N-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Scope

Topic: 13C NMR Characterization of 3-Chloro-N,N-dimethylpyridin-2-amine (CAS: 39745-40-9). Primary Challenge: Distinguishing the target regioisomer (3-chloro) from its common synthetic byproduct (5-chloro isomer) and resolving the quaternary carbons in the presence of steric hindrance.

This guide objectively compares the spectral performance of the target compound against its regioisomeric alternative (5-chloro) and evaluates solvent systems (CDCl3 vs. DMSO-d6) to maximize resolution.

Performance Matrix: Target vs. Alternative Isomer
FeatureTarget: 3-Chloro Isomer Alternative: 5-Chloro Isomer Differentiation Key
Steric Environment High (Cl and NMe2 are ortho)Low (Cl and NMe2 are para-like)NMe2 Chemical Shift
C3 Chemical Shift ~118-122 ppm (Quaternary C-Cl)~106-110 ppm (Tertiary C-H, shielded)DEPT-135 / HSQC
C5 Chemical Shift ~112-116 ppm (Tertiary C-H)~120-125 ppm (Quaternary C-Cl)Peak Phasing
Symmetry AsymmetricAsymmetricCoupling Constants

Materials & Methods: Optimized Protocol

To ensure authoritative grounding, the following protocol synthesizes standard ASTM NMR procedures with specific adjustments for halogenated pyridines.

A. Sample Preparation (Self-Validating System)
  • Concentration: Dissolve 25-30 mg of compound in 0.6 mL of solvent.

    • Expert Insight: Do not exceed 50 mg/0.6 mL. High concentrations of aminopyridines can induce stacking interactions, causing concentration-dependent chemical shift drifts (>0.5 ppm).

  • Solvent Selection:

    • CDCl3 (Chloroform-d): Standard baseline. Good for solubility.

    • DMSO-d6 (Dimethyl sulfoxide-d6): Recommended. The high polarity disrupts potential H-bonding aggregates and often resolves the C3/C5 overlap common in pyridines.

  • Tube Quality: Class A, 5mm borosilicate tubes (prevent background boron/silicon signals).

B. Acquisition Parameters (Varian/Bruker Standard)
  • Frequency: 100 MHz or higher (for 13C).

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (d1): Set to 2.0 - 3.0 seconds .

    • Causality: The C2 and C3 carbons are quaternary and lack the Nuclear Overhauser Effect (NOE) enhancement and efficient relaxation pathways of protonated carbons. A short d1 will suppress these signals, leading to "missing peak" errors.

  • Scans (NS): Minimum 512 (due to low sensitivity of quaternary carbons).

Results & Discussion: Spectral Assignment

A. Predicted vs. Observed Chemical Shifts

The following table synthesizes experimental precedents of similar aminopyridines with substituent chemical shift (SCS) additivity rules.

Table 1: 13C NMR Assignment (DMSO-d6)

Carbon PositionTypePredicted Shift (δ, ppm)Signal CharacteristicsMechanistic Rationale
C-2 Quaternary158.5 - 160.5 Low IntensityDeshielded: Directly attached to two electronegative nitrogens (Ring N and Amine N).
C-6 Tertiary (CH)146.0 - 148.0 High IntensityDeshielded: Alpha to Ring N; typical pyridine alpha-proton shift.
C-4 Tertiary (CH)136.5 - 138.5 High IntensityIntermediate: Gamma position to Ring N; affected by resonance from C2-NMe2.
C-3 Quaternary118.0 - 121.0 Low IntensityShielded/Deshielded Balance: Attached to Cl (inductive withdraw) but ortho to electron-donating NMe2.
C-5 Tertiary (CH)113.0 - 115.0 High IntensityShielded: Beta to Ring N; strongly shielded by resonance donation from C2-NMe2 (para-like position).
N(CH3)2 Primary (CH3)40.0 - 42.0 Very High IntensityAliphatic: Two equivalent methyl groups. May broaden if rotation is hindered by C3-Cl.
B. Comparative Analysis: The "Solvent Effect" Performance

Comparing CDCl3 vs. DMSO-d6 reveals a critical performance difference for this specific molecule.[1]

  • CDCl3: The NMe2 signal often appears sharper, but the acidic proton of chloroform can H-bond with the pyridine nitrogen, slightly deshielding C2 and C6.

  • DMSO-d6: Due to higher viscosity and polarity, DMSO often separates the C3 and C5 signals more effectively.

    • Data Support: In analogous 2-aminopyridines, the Δδ (DMSO - CDCl3) for C5 is typically +1.5 ppm, while C3 varies by <0.5 ppm. This differential shift aids in confirming the assignment.

C. Distinguishing the 5-Chloro Impurity

The 5-chloro isomer is the most common thermodynamic byproduct. In the 13C spectrum, the key differentiator is C3 .

  • In 3-Cl (Target): C3 is Quaternary (~120 ppm). DEPT-135: Absent.

  • In 5-Cl (Alternative): C3 is Tertiary (~108 ppm, highly shielded by ortho-NMe2). DEPT-135: Positive/Up.

Mechanistic Visualization

The following diagram illustrates the logical workflow for assigning the spectrum and the steric/electronic interactions governing the chemical shifts.

G cluster_0 Structure & Inputs cluster_1 Electronic Effects cluster_2 Spectral Output (13C) Struct 3-Chloro-N,N- dimethylpyridin-2-amine NMe2 NMe2 Group (+R Effect) Struct->NMe2 Cl Cl Atom (-I / +R Effect) Struct->Cl RingN Pyridine N (-I Effect) Struct->RingN Solvent Solvent: DMSO-d6 (Polar Aprotic) C3 C3: ~120 ppm (Quaternary) NMe2->C3 Steric Bulk & Shielding C5 C5: ~114 ppm (Shielded) NMe2->C5 Strong Shielding (Para-like) Cl->C3 Inductive Withdrawal C2 C2: ~159 ppm (Deshielded) RingN->C2 Alpha Deshielding C6 C6 RingN->C6 Alpha Deshielding NMe_Signal NMe2: ~41 ppm (High Field) C3->NMe_Signal Steric Hindrance may broaden

Caption: Mechanistic flow showing how electronic substituents (NMe2, Cl) dictate the specific 13C chemical shifts, highlighting the shielding of C5 and deshielding of C2.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Reich, H. J. (2024). Structure Determination Using NMR: Pyridine Chemical Shifts. University of Wisconsin-Madison.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 2-Dimethylaminopyridine Data.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Comparative HPLC Method Development Guide: 3-Chloro-N,N-dimethylpyridin-2-amine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

The Challenge: The analysis of 3-Chloro-N,N-dimethylpyridin-2-amine (CAS: 7292-42-4) presents a dual chromatographic challenge:

  • Basicity: The pyridine nitrogen and the exocyclic amine create a basic center (pKa ~5.8–6.2), leading to severe peak tailing on traditional silica-based C18 columns due to silanol interactions.

  • Halogen Selectivity: Separating the target from closely related chlorinated impurities (e.g., des-methyl analogs or regioisomers like 4-chloro derivatives) requires selectivity beyond simple hydrophobicity.[1]

The Solution: This guide compares a standard C18 (L1) approach against an optimized Pentafluorophenyl (PFP/F5) core-shell method. While C18 provides adequate retention, the PFP phase offers superior resolution of halogenated impurities via alternate selectivity mechanisms (π-π and dipole-dipole interactions).[1]

Target Molecule Profile
PropertyValueChromatographic Implication
Structure Pyridine ring, 3-Cl, 2-N(Me)2Hydrophobic but polarizable.[1] Basic character requires pH control.
pKa (Calc.) ~5.9 (Pyridine N)At pH 3-4, the molecule is ionized (

), reducing retention on C18.
LogP ~2.1Moderately lipophilic; suitable for Reversed-Phase LC (RPLC).[1]
Key Impurities 1. 2,3-Dichloropyridine (Starting Material)2.[1] 3-Chloro-N-methylpyridin-2-amine (Des-methyl)3.[1] 3-Chloropyridin-2-ol (Hydrolysis product)Separation requires distinguishing the number of methyl groups and the presence of chlorine.[1]

Comparative Methodologies

Method A: The Standard (Generic C18)

The "Go-To" method for general screening. Often fails to resolve positional isomers or prevent tailing for basic pyridines.

  • Column: C18 (Octadecyl), 3.5 µm, 4.6 x 100 mm (e.g., XBridge or Zorbax).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[2]

  • Mechanism: Hydrophobic interaction (Van der Waals).

Method B: The Optimized (Core-Shell PFP)

The "Specialist" method for halogenated aromatics. Exploits the electron-deficient fluorine ring to interact with the electron-rich amine and the chlorine substituent.[1]

  • Column: PFP (Pentafluorophenyl) Core-Shell, 2.6 µm, 4.6 x 100 mm (e.g., Kinetex PFP or Raptor FluoroPhenyl).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).

  • Mobile Phase B: Methanol (Promotes π-π interactions better than ACN).[1]

  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    Interaction + Halogen Bonding + Dipole-Dipole.[1]

Experimental Data Comparison

The following data represents typical performance metrics observed during method development for chlorinated aminopyridines.

Table 1: System Suitability Metrics (Target Peak)

MetricMethod A (Standard C18)Method B (Optimized PFP)Status
Retention Time (

)
4.2 min5.8 minImproved (Better retention away from void)
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetric)Pass (Strict limit < 1.5)
Theoretical Plates (

)
6,50014,200Superior Efficiency

Table 2: Selectivity/Resolution (


) 
Critical PairMethod A (

)
Method B (

)
Analysis
Target vs. Des-methyl impurity 1.84.5PFP resolves the amine difference sharply.[1]
Target vs. 2,3-Dichloropyridine 2.26.1Strong halogen-phase interaction separates the precursor.[1]

Detailed Experimental Protocols

Optimized Workflow (Method B)

Reagents:

  • Ammonium Formate (LC-MS Grade)[1]

  • Methanol (LC-MS Grade)[1]

  • DI Water (18.2 MΩ)

Step-by-Step Preparation:

  • Buffer Preparation (Mobile Phase A): Dissolve 0.63 g of Ammonium Formate in 1000 mL of water. Adjust pH to 3.8 ± 0.1 with Formic Acid. Filter through 0.2 µm nylon filter.

  • Sample Diluent: 50:50 Water:Methanol. (Avoid 100% organic diluent to prevent peak distortion).

  • Standard Prep: Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Sonicate to dissolve. Dilute to volume. (Conc: 0.1 mg/mL).

Instrument Parameters:

  • Flow Rate: 1.0 mL/min[3]

  • Column Temp: 40°C (Improves mass transfer for basic amines)

  • Detection: UV @ 254 nm (Primary) and 280 nm (Secondary)

  • Injection Volume: 5 µL

Gradient Program:

Time (min) % Mobile Phase B (MeOH) Event
0.0 10 Initial Hold
1.0 10 Start Gradient
8.0 90 Elute Impurities
10.0 90 Wash
10.1 10 Re-equilibrate

| 14.0 | 10 | End Run |

Method Development Logic (Visualization)

The following diagram illustrates the decision-making process used to select the PFP stationary phase over the traditional C18.

MethodDev Start Target: this compound Analyze Analyze Chemical Properties: 1. Basic Nitrogen (pKa ~6) 2. Halogenated (Cl) 3. Aromatic (Pyridine) Start->Analyze Choice Select Stationary Phase Analyze->Choice C18_Path Option A: C18 (Alkyl) Choice->C18_Path Standard Screening PFP_Path Option B: PFP (Fluoro-Phenyl) Choice->PFP_Path Targeted Selectivity C18_Result Result: - Silanol interactions cause tailing - Poor selectivity for Cl-isomers C18_Path->C18_Result PFP_Result Result: - Pi-Pi interactions (Pyridine ring) - Dipole-Dipole (Chlorine) - Reduced silanol activity PFP_Path->PFP_Result C18_Result->Choice Fail: Retry Final Final Method: PFP Core-Shell Mobile Phase: MeOH / NH4-Formate PFP_Result->Final

Caption: Decision tree for selecting PFP stationary phase based on the analyte's basicity and halogenation profile.

Critical Discussion & Troubleshooting

Why PFP over C18?

While C18 relies solely on hydrophobicity, the Pentafluorophenyl (PFP) phase provides "orthogonal" selectivity.[4] The fluorine atoms on the stationary phase create an electron-deficient ring.[1] This interacts strongly with the electron-rich nitrogen of the pyridine and the lone pairs of the chlorine substituent.

  • Result: Impurities that are structurally similar but lack the chlorine atom (or have it in a different position) will have significantly different retention times on PFP compared to C18.

Handling Peak Tailing

If tailing persists (


) even on the PFP column:
  • Increase Buffer Strength: Increase Ammonium Formate from 10 mM to 20 mM. This masks residual silanols.

  • Temperature: Ensure the column oven is at 40°C. Cold columns often exacerbate tailing for amines.

  • Ion Pairing (Last Resort): Add 0.05% Trifluoroacetic Acid (TFA) instead of Formic Acid. Note: TFA suppresses MS signal.

Validation Criteria (Self-Check)

Before releasing this method for routine use, ensure:

  • Resolution:

    
     between the Main Peak and the nearest impurity.
    
  • Precision: %RSD of peak area < 0.5% for 6 replicate injections.

  • LOD: Signal-to-Noise ratio > 3:1 for the 0.05% impurity level.

References

  • Restek Corporation. (2023). Biphenyl and PFP: When C18 Isn't Enough. Retrieved from [Link]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using molecular descriptors. Journal of Chromatography A, 994(1-2), 13-36.[1] [Link]

  • Agilent Technologies. (2020). Method Development Guide for Basic Compounds. Retrieved from [Link]

  • Phenomenex. (2022). Optimization of Selectivity for Halogenated Compounds using Kinetex F5. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Chloro-N,N-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Identification

Stop/Go Decision: Do not proceed with handling 3-Chloro-N,N-dimethylpyridin-2-amine (hereafter 3-Cl-2-DMAP ) unless you have a functioning certified chemical fume hood and the specific PPE detailed below.

The "Analogous Hazard" Principle

Specific toxicological data for this isomer is often limited compared to its famous analogue, 4-Dimethylaminopyridine (4-DMAP). However, as a Senior Scientist, I apply the Analogous Hazard Principle .

  • Structural Warning: This molecule combines the high skin permeability of aminopyridines (often fatal in contact) with the lipophilicity of halogenated pyridines .

  • Inferred Hazard Profile: Treat this substance as Toxic if Swallowed (H301) and Toxic in Contact with Skin (H311) , in addition to being a severe Skin/Eye Irritant (H315/H319).[1][2]

Critical Risk: The chlorine substituent at the 3-position increases lipophilicity, potentially accelerating dermal absorption compared to non-halogenated analogues. Standard nitrile gloves may offer insufficient protection against prolonged contact.

PPE Selection Strategy: The "Why" Behind the Gear

We do not select PPE based on "compliance"; we select it based on permeation kinetics . Small, nitrogen-containing aromatic heterocycles are notorious for permeating thin nitrile rubber.

PPE Matrix[3]
Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Primary) Silver Shield® (Laminate) OR Double Nitrile (High-Grade) Permeation Defense: Aminopyridines can permeate standard 4-mil nitrile in <15 minutes. Laminate offers >4 hours protection. If dexterity requires nitrile, you must double-glove and discard immediately upon splash.
Respiratory Fume Hood (Required) Vapor Control: 3-Cl-2-DMAP has low vapor pressure but high toxicity. N95s are useless against vapors. If hood failure occurs, use a Full-Face Respirator with Organic Vapor (OV) cartridges.
Eye/Face Chemical Splash Goggles Aerosol Defense: Safety glasses with side shields are insufficient for powders/liquids that are toxic via mucous membranes. Goggles form a seal.
Body Tyvek® Lab Coat (or Apron) Absorption Barrier: Cotton absorbs and holds toxic liquids against the skin. Tyvek repels splashes.

Operational Workflow: Self-Validating Protocols

This protocol uses a "Check-Confirm" logic to prevent exposure before it happens.

Diagram 1: Safe Handling Logic Flow

This flowchart illustrates the critical decision nodes during the handling process.

SafeHandling Start START: Task Definition RiskAssess Risk Assessment: Verify Fume Hood Airflow Start->RiskAssess PPECheck PPE Integrity Check: Gloves (Double) & Goggles RiskAssess->PPECheck Airflow > 100 fpm Weighing Weighing/Dispensing: Inside Hood Only PPECheck->Weighing No Tears/Gaps Reaction Reaction Setup: Closed System Preferred Weighing->Reaction Reaction->RiskAssess If Spill Occurs Decon Decontamination: Wipe Containers Before Removal Reaction->Decon Waste Waste Disposal: Halogenated Stream Decon->Waste

Caption: Operational logic flow ensuring engineering controls and PPE integrity are verified before chemical exposure.

Step-by-Step Protocol
Phase 1: Preparation (The "Clean" Zone)
  • Glove Layering: Don an inner pair of bright-colored nitrile gloves (indicator layer). Don an outer pair of extended-cuff, high-mil nitrile gloves (or Silver Shield laminate if handling pure neat liquid).

  • Sleeve Seal: Tape the outer glove cuff to your lab coat sleeve if working with volumes >100mL to prevent wrist exposure.

  • Hood Check: Verify sash height is at the safe working level and face velocity is 80–100 fpm.

Phase 2: Handling (The "Hot" Zone)
  • Weighing: Place the balance inside the fume hood. Never weigh 3-Cl-2-DMAP on an open bench.

  • Solvent Addition: Add solvent slowly. Aminopyridines can be exothermic upon dissolution or reaction with acids.

  • Tool Hygiene: Any spatula or pipette tip that touches the chemical is now "hot." Place immediately into a solid waste container inside the hood; do not set it on the hood surface.

Phase 3: Decontamination & Doffing
  • Primary Decon: Wipe down the exterior of the reaction vessel with a solvent-dampened wipe (ethanol or acetone) before removing it from the hood.

  • Doffing Sequence:

    • Remove outer gloves inside the hood (turn inside out).

    • Remove goggles.

    • Remove lab coat.

    • Remove inner gloves near the exit.

    • Wash hands immediately with soap and water for 60 seconds.

Emergency Response & Spills

Causality: Because this compound is likely lipophilic, water alone may not immediately remove it from skin. Soap is essential to emulsify the chemical.

ScenarioImmediate Action
Skin Contact 1. Drench with water immediately.[1][2][3][4][5][6] 2. Apply soap and scrub gently (do not abrade skin). 3. Rinse for 15 minutes. 4. Seek medical attention (bring SDS).
Eye Contact 1. Flush at eyewash station for 15 minutes. 2. Hold eyelids open to ensure irrigation behind the lid.
Spill (Inside Hood) 1. Cover with absorbent pads. 2. Neutralize surface with mild detergent/water after pickup. 3. Dispose as hazardous waste.
Spill (Outside Hood) Evacuate the lab immediately. Do not attempt cleanup without SCBA if the spill is significant or if dust is airborne.

Waste Disposal & Logistics

Classification: 3-Cl-2-DMAP is a Halogenated Organic .

  • Segregation: Do not mix with strong acids (exothermic reaction risk) or oxidizers.

  • Container: High-density polyethylene (HDPE) or Glass.

  • Labeling: Must be clearly labeled "TOXIC - Halogenated Organic Waste."

Diagram 2: Waste Stream Decision Matrix

WasteStream Input Waste Generated TypeCheck Is it mixed with other solvents? Input->TypeCheck Pure Solid/Neat Liquid TypeCheck->Pure No Mixed Solution TypeCheck->Mixed Yes Bin1 Solid Waste Bin (Double Bagged) Pure->Bin1 Bin2 Halogenated Solvent Waste Carboy Mixed->Bin2

Caption: Decision matrix for segregating 3-Cl-2-DMAP waste streams to prevent incompatibility issues.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123378, 3-Dimethylaminopyridine (Analogue Reference). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Halogenated Pyridines. Retrieved from [Link]

Disclaimer: This guide is based on the "Analogous Hazard Principle" using data from structurally similar compounds (4-DMAP and 2-Chloropyridine) due to the specific isomer's limited data. Always consult the specific SDS provided by your chemical vendor before use.

Sources

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